3-(Morpholin-4-ylcarbonyl)cyclobutanone
Description
3-(Morpholin-4-ylcarbonyl)cyclobutanone is a cyclobutanone derivative featuring a morpholine-4-carbonyl substituent at the 3-position of the four-membered carbon ring. The cyclobutanone core contributes to ring strain and reactivity, while the morpholinylcarbonyl group introduces polar and electron-withdrawing characteristics. This combination enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) compared to non-polar analogs .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(morpholine-4-carbonyl)cyclobutan-1-one |
InChI |
InChI=1S/C9H13NO3/c11-8-5-7(6-8)9(12)10-1-3-13-4-2-10/h7H,1-6H2 |
InChI Key |
YRPDFABHWOVYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
a. 3-(3-Chlorophenyl)cyclobutanone (CAS 152714-08-4)
- Substituent : 3-Chlorophenyl (lipophilic, electron-withdrawing due to Cl).
- Molecular Weight : ~180.6 g/mol (C₁₀H₉ClO).
- Solubility : Likely soluble in organic solvents (e.g., hexane, DCM) due to aromatic chlorination.
- Reactivity : The chloro group may facilitate electrophilic substitution reactions.
b. 2-Methyl-2-oxiranyl cyclobutanone
- Substituent : Methyl-oxiranyl (epoxide group, highly reactive).
- Molecular Weight: Not explicitly provided, but estimated ~140–150 g/mol.
- Solubility : Moderate polarity due to the epoxide; likely miscible in alcohols.
- Reactivity : Epoxide ring strain enables nucleophilic attack, useful in synthetic chemistry.
- Bioactivity : Found in Polyalthia sclerophylla extracts with antibacterial effects, though cytotoxicity was absent .
c. 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine (CAS 590357-48-5)
- Core Structure: Thiophene ring (aromatic, sulfur-containing) vs. cyclobutanone.
- Substituent : Morpholin-4-ylcarbonyl (identical to the target compound).
- Molecular Weight : 212.27 g/mol (C₉H₁₂N₂O₂S).
- Solubility : Soluble in DMSO and DCM, similar to the target compound.
- Bioactivity: Not reported, but the morpholine group often correlates with CNS or enzyme-targeting activity.
Data Table: Comparative Properties
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Solubility Profile | Reactivity Highlights |
|---|---|---|---|---|---|
| 3-(Morpholin-4-ylcarbonyl)cyclobutanone | Cyclobutanone | Morpholinylcarbonyl | ~183 | Polar solvents (DMSO, DCM) | Electrophilic ketone; stable morpholine |
| 3-(3-Chlorophenyl)cyclobutanone | Cyclobutanone | 3-Chlorophenyl | ~180.6 | Organic solvents (DCM, hexane) | Aromatic halogenation reactivity |
| 2-Methyl-2-oxiranyl cyclobutanone | Cyclobutanone | Methyl-oxiranyl | ~140–150 | Alcohols, DCM | Epoxide ring-opening reactions |
| 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine | Thiophene | Morpholinylcarbonyl | 212.27 | DMSO, DCM | Thiophene conjugation effects |
Research Findings and Discussion
Electronic and Vibrational Properties
Cyclobutanone’s vibrational modes and electronic states are influenced by substituents. For example, the morpholinylcarbonyl group’s electron-withdrawing nature may reduce the carbonyl stretching frequency compared to chlorophenyl analogs, altering UV-Vis absorption or reaction kinetics . The cyclobutanone ring’s inherent strain (~110° bond angles) is unaffected by substituents but modulates overall stability .
Bioactivity Trends
Cyclobutanone derivatives in Polyalthia sclerophylla exhibit non-toxic antibacterial activity, suggesting the core structure’s compatibility with bioactive molecules . However, substituents dictate specificity: morpholinylcarbonyl may target enzymes (e.g., kinases), while chlorophenyl groups enhance membrane permeability for antimicrobial effects .
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